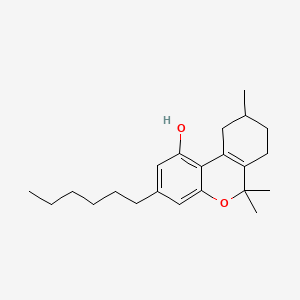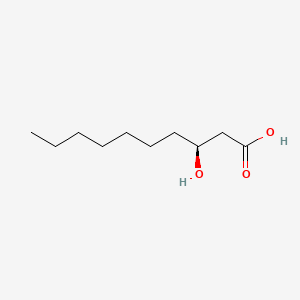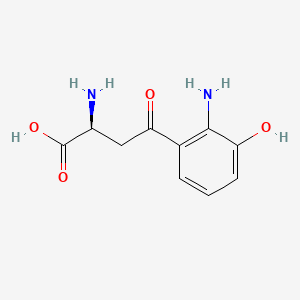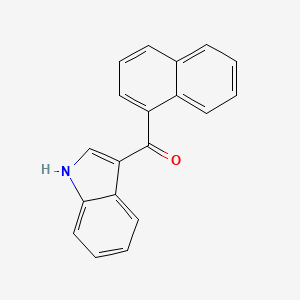
9-羟基椭圆素
概述
描述
5,11-二甲基-6H-吡啶并[4,3-b]咔唑-9-醇: 是一种杂环有机化合物,其分子式为C17H14N2O . 它也称为9-羟基椭圆碱 . 该化合物属于椭圆碱家族,该家族以其强大的生物活性而闻名,尤其是在药物化学领域 .
科学研究应用
5,11-二甲基-6H-吡啶并[4,3-b]咔唑-9-醇在科学研究中有多种应用:
作用机制
生化分析
Biochemical Properties
5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been found to intercalate with DNA, thereby inhibiting the activity of topoisomerase II, an enzyme essential for DNA replication and transcription . This interaction disrupts the DNA structure, leading to the inhibition of cell proliferation. Additionally, 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol has been shown to interact with the p53 transcription factor, a protein that regulates the cell cycle and prevents cancer formation .
Cellular Effects
The effects of 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway . This compound also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . Furthermore, 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for cell proliferation .
Molecular Mechanism
At the molecular level, 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol exerts its effects through several mechanisms. It binds to DNA, causing structural distortions that inhibit the activity of topoisomerase II . This enzyme inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. Additionally, this compound activates the p53 pathway by binding to the p53 protein, leading to the transcription of genes involved in apoptosis and cell cycle arrest . Moreover, 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol has been found to inhibit kinases, enzymes that play a critical role in cell signaling pathways .
Temporal Effects in Laboratory Settings
The effects of 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol change over time in laboratory settings. This compound is relatively stable under inert atmosphere and low temperatures . It can degrade over time when exposed to light and oxygen. Long-term studies have shown that 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol can cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are more pronounced with prolonged exposure, indicating the potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with cellular biomolecules, contributing to the compound’s overall biological activity. Additionally, 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol affects metabolic flux by inhibiting key metabolic enzymes, thereby altering the levels of metabolites required for cell proliferation .
Transport and Distribution
Within cells and tissues, 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound tends to accumulate in the nucleus, where it exerts its effects on DNA and other nuclear proteins . The localization and accumulation of 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol are critical for its biological activity.
Subcellular Localization
The subcellular localization of 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol significantly affects its activity and function. This compound is primarily localized in the nucleus, where it binds to DNA and nuclear proteins . It may also undergo post-translational modifications that direct it to specific nuclear compartments . These targeting signals and modifications are essential for the compound’s ability to interact with its molecular targets and exert its biological effects.
准备方法
5,11-二甲基-6H-吡啶并[4,3-b]咔唑-9-醇的合成通常涉及多个步骤,从简单的有机分子开始。 一种常见的合成途径是在特定条件下,通过适当前体的环化反应形成吡啶并[4,3-b]咔唑核心 . 反应条件通常需要使用强酸或碱、高温,有时还需要催化剂来促进环化过程 .
化学反应分析
5,11-二甲基-6H-吡啶并[4,3-b]咔唑-9-醇会发生多种化学反应,包括:
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及用于取代反应的各种亲核试剂 . 从这些反应中形成的主要产物取决于所用条件和试剂 .
相似化合物的比较
与5,11-二甲基-6H-吡啶并[4,3-b]咔唑-9-醇类似的化合物包括椭圆碱家族的其他成员,例如:
椭圆碱: 母体化合物,以其强大的抗癌活性而闻名.
9-甲氧基椭圆碱: 具有修饰的化学性质和生物活性的衍生物.
9-羟基椭圆碱: 另一种具有类似生物活性但化学性质不同的衍生物.
5,11-二甲基-6H-吡啶并[4,3-b]咔唑-9-醇的独特之处在于其特定的取代模式,与其他椭圆碱衍生物相比,这种模式会影响其反应性和生物活性 .
属性
IUPAC Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17/h3-8,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTWUDDGLIDXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52238-35-4 (mono-hydrochloride) | |
| Record name | 9-Hydroxyellipticine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051131852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30199153 | |
| Record name | 9-Hydroxyellipticine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51131-85-2 | |
| Record name | 9-Hydroxyellipticine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51131-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxyellipticine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051131852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxyellipticine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Hydroxyellipticine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-HYDROXYELLIPTICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G4A3ET6XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of topoisomerase II in the activity of 9-hydroxyellipticine?
A: 9-Hydroxyellipticine and its derivatives can stabilize the topoisomerase II-DNA cleavable complex. [] This interaction leads to the accumulation of DNA double-strand breaks, ultimately triggering cell death. [, ] This mechanism is similar to that of other topoisomerase II inhibitors like etoposide.
Q2: How does the activity of 9-hydroxyellipticine differ from ellipticine?
A: The addition of the hydroxyl group at position 9 significantly enhances the affinity of 9-hydroxyellipticine for DNA compared to ellipticine. [, ] This modification also leads to increased stabilization of the topoisomerase II-DNA complex and increased cytotoxicity. []
Q3: What is the molecular formula and weight of 9-hydroxyellipticine?
A3: The molecular formula of 9-hydroxyellipticine is C17H14N2O, and its molecular weight is 262.31 g/mol.
Q4: How do modifications at the 9-position affect the activity of 9-hydroxyellipticine?
A: Modifications at the 9-position can significantly impact the activity of 9-hydroxyellipticine. For example, methylation of the 9-hydroxyl group to form 9-methoxyellipticine alters its interaction with DNA and reduces its ability to induce topoisomerase II-mediated DNA breaks. [, , ] Similarly, replacing the hydroxyl group with an amino group (9-aminoellipticine) results in weaker intercalation and a shift towards covalent DNA adduct formation as the primary mode of action. []
Q5: How do carbohydrate derivatives of 9-hydroxyellipticine influence its activity?
A: Glycosylation of 9-hydroxyellipticine, particularly at the 2-N position, has led to the development of highly active antitumor agents. [] These quaternary ellipticine glycosides exhibit remarkable activity in various murine tumor models, surpassing the efficacy of doxorubicin in some cases. []
Q6: How is 9-hydroxyellipticine metabolized in the body?
A: 9-Hydroxyellipticine undergoes extensive metabolism, primarily through glucuronidation. [] Other metabolic pathways include oxidation by cytochrome P450 enzymes (CYPs), leading to the formation of various hydroxylated metabolites, including 7-hydroxyellipticine, 9-hydroxyellipticine, 12-hydroxyellipticine, and 13-hydroxyellipticine, as well as ellipticine N2-oxide. [, , , ]
Q7: How does the route of administration affect the antitumor activity of 9-hydroxyellipticine?
A: The route of administration can significantly impact the efficacy of 9-hydroxyellipticine. Studies in L1210 mouse leukemia models have shown that low doses are highly effective, while high doses show reduced activity due to potential drug sequestration in specific compartments, limiting drug access to certain cell populations. []
Q8: What is the evidence for the anticancer activity of 9-hydroxyellipticine?
A: 9-Hydroxyellipticine has demonstrated significant anticancer activity in both in vitro and in vivo models. It has shown efficacy against L1210 mouse leukemia, [, ] colon 26, [] Lewis lung carcinoma, [] and various human tumor cell lines. [, ]
Q9: What is the role of mutant p53 in the activity of 9-hydroxyellipticine?
A: Interestingly, 9-hydroxyellipticine has been shown to restore the wild-type function of mutant p53 protein, leading to cell cycle arrest at the G1 phase and inducing apoptosis. [, ] This finding suggests a unique mechanism for its anticancer effects in cells with p53 mutations, a common hallmark of cancer.
Q10: What mechanisms of resistance to 9-hydroxyellipticine have been identified?
A: Resistance to 9-hydroxyellipticine can arise through several mechanisms. One mechanism involves reduced drug accumulation in resistant cells. [, ] Another key mechanism involves alterations in DNA topoisomerase II, reducing the formation of protein-associated DNA strand breaks in response to the drug. [, ] This resistance is often associated with cross-resistance to other topoisomerase II inhibitors, including other intercalators and epipodophyllotoxins like etoposide. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid](/img/structure/B1666285.png)







![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)




